molecular formula C6H3Cl2F4NO3S B012115 1-Fluoro-3,5-dichloropyridinium triflate CAS No. 107264-06-2

1-Fluoro-3,5-dichloropyridinium triflate

Cat. No. B012115
M. Wt: 316.06 g/mol
InChI Key: ZSTJMYZXBGCMIG-UHFFFAOYSA-M
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Patent
US05336772

Procedure details

To 40 ml of acetonitrile were added 3.087 g (20.860 mmol ) of 3,5-dichloropyridine and 3.039 g (20.250 mmol ) of trifluoromethanesulfonic acid (i.e., the amount pyridine compound was 1.03 times that of trifluoromethanesulfonic acid in a molar ratio), and the mixture was cooled to -20° C. The following procedures were conducted as in Example 1, and 5.774 g (18.3 mmol) of N-fluoro-3, 5-dichloropyridinium trifluoromethanesulfonate were obtained with a yield of 90.0%.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.087 g
Type
reactant
Reaction Step One
Quantity
3.039 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(#N)C.[Cl:4][C:5]1[CH:6]=[N:7][CH:8]=[C:9]([Cl:11])[CH:10]=1.[F:12][C:13]([F:19])([F:18])[S:14]([OH:17])(=[O:16])=[O:15]>N1C=CC=CC=1>[F:12][C:13]([F:19])([F:18])[S:14]([O-:17])(=[O:16])=[O:15].[F:12][N+:7]1[CH:8]=[C:9]([Cl:11])[CH:10]=[C:5]([Cl:4])[CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
3.087 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
Quantity
3.039 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.F[N+]1=CC(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.3 mmol
AMOUNT: MASS 5.774 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 180.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.